molecular formula C5H6ClNS B14435345 3-Chloro-1-isothiocyanatobut-1-ene CAS No. 76855-05-5

3-Chloro-1-isothiocyanatobut-1-ene

Cat. No.: B14435345
CAS No.: 76855-05-5
M. Wt: 147.63 g/mol
InChI Key: DAKBZDVRBLRZJG-UHFFFAOYSA-N
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Description

3-Chloro-1-isothiocyanatobut-1-ene (CAS: Not specified) is an organosulfur compound characterized by a butene backbone substituted with a chlorine atom at the third carbon and an isothiocyanate group (-N=C=S) at the first carbon. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds. Its molecular formula is C₄H₄ClNS, with a molecular weight of approximately 133.6 g/mol. The compound exhibits moderate stability under inert conditions but is sensitive to moisture and nucleophiles due to the electrophilic isothiocyanate group.

Properties

CAS No.

76855-05-5

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

3-chloro-1-isothiocyanatobut-1-ene

InChI

InChI=1S/C5H6ClNS/c1-5(6)2-3-7-4-8/h2-3,5H,1H3

InChI Key

DAKBZDVRBLRZJG-UHFFFAOYSA-N

Canonical SMILES

CC(C=CN=C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isothiocyanatobut-1-ene typically involves the reaction of 3-chloro-1-butene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via the formation of an intermediate dithiocarbamate, which subsequently undergoes desulfurization to yield the desired isothiocyanate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product. The use of safer and more environmentally friendly reagents, such as cyanuric acid, can also be incorporated to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-isothiocyanatobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new functionalized derivatives.

    Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Cyclization Reactions: The isothiocyanate group can react with nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are typical electrophiles for addition reactions.

    Catalysts: Lewis acids, such as AlCl3 or BF3, can be used to facilitate certain reactions.

Major Products Formed

    Substitution Products: Functionalized derivatives with various substituents replacing the chlorine atom.

    Addition Products: Halogenated or hydrogenated derivatives of the original compound.

    Cyclization Products:

Scientific Research Applications

3-Chloro-1-isothiocyanatobut-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

    Biological Studies: Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isothiocyanatobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzymatic activities or disruption of cellular processes. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 3-Chloro-1-isothiocyanatobut-1-ene can be contextualized by comparing it with structurally or functionally related compounds.

Functional Group Comparison: Isothiocyanates
Compound Structure Boiling Point (°C) Reactivity with Amines Toxicity Profile
This compound CH₂=CHCH(Cl)CH₂-N=C=S ~150–160 (est.) High (forms thioureas) Irritant (skin/eyes)
Allyl isothiocyanate CH₂=CHCH₂-N=C=S 151 High Severe irritant (lachrymator)
Phenyl isothiocyanate C₆H₅-N=C=S 221 Moderate Toxic (hepatotoxic)

Key Findings :

  • The chlorine substituent in this compound enhances electrophilicity at the isothiocyanate group compared to allyl isothiocyanate, accelerating nucleophilic additions .
  • Unlike phenyl isothiocyanate, which is thermally stable, the alkenyl backbone of this compound makes it prone to polymerization under heat .
Chloro-Substituted Alkenes
Compound Structure Boiling Point (°C) Applications Hazards
This compound CH₂=CHCH(Cl)CH₂-N=C=S ~150–160 (est.) Polymer intermediates Skin/eye irritation
1-Chloro-1-propene CH₂=CHCl -22 PVC production Carcinogenic (suspected)
3-Chlorobenzaldehyde C₆H₄(Cl)CHO 213–215 Pharmaceutical synthesis Skin/eye irritation

Key Findings :

  • The isothiocyanate group in this compound introduces greater polarity than 1-chloro-1-propene, increasing its solubility in polar solvents .
  • Unlike 3-Chlorobenzaldehyde (a chloro-aromatic aldehyde), this compound lacks aromatic stabilization, making it more reactive in radical reactions .

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